molecular formula C18H14F2N2OS B2736307 1-(4-fluorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 1223904-46-8

1-(4-fluorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2736307
CAS No.: 1223904-46-8
M. Wt: 344.38
InChI Key: XFEKMRWWSSDDKT-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound featuring a 2,5-dihydroimidazole core substituted with fluorinated aromatic groups and a thione functional group. The molecule contains two 4-fluorophenyl moieties: one attached via a benzoyl group at position 1 and another directly bonded at position 2. The 2,2-dimethyl substituents enhance steric stability, while the thione group (C=S) at position 5 contributes to its electronic and hydrogen-bonding properties.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(4-fluorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2OS/c1-18(2)21-15(11-3-7-13(19)8-4-11)17(24)22(18)16(23)12-5-9-14(20)10-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEKMRWWSSDDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex imidazole ring structure with fluorinated aromatic groups, which may enhance its biological properties. The presence of the thione functional group is significant as it can influence the reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide with sodium hydroxide under reflux conditions, yielding the desired product in high purity. The reaction can be summarized as follows:

1 4 fluorobenzoyl 4 methylthiosemicarbazide+NaOH1 4 fluorobenzoyl 4 4 fluorophenyl 2 2 dimethyl 2 5 dihydro 1H imidazole 5 thione\text{1 4 fluorobenzoyl 4 methylthiosemicarbazide}+\text{NaOH}\rightarrow \text{1 4 fluorobenzoyl 4 4 fluorophenyl 2 2 dimethyl 2 5 dihydro 1H imidazole 5 thione}

Antimicrobial Activity

Studies have shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have demonstrated effectiveness against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Microorganism Activity Reference
Escherichia coliInhibition observed
Staphylococcus aureusModerate activity
Candida albicansEffective antifungal action

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The MTT assay has been employed to assess cell viability in the presence of the compound. Preliminary results indicate that this imidazole derivative does not exhibit significant cytotoxic effects at therapeutic concentrations.

Study on Imidazole Derivatives

A study highlighted the biological evaluation of various imidazole derivatives, including those structurally related to our compound. The findings suggested that these derivatives possess antitumor and antiviral activities, likely due to their ability to interact with cellular targets such as kinases and enzymes involved in DNA replication.

Mechanistic Insights

The interactions of imidazole derivatives with biological macromolecules have been investigated using techniques such as X-ray crystallography and NMR spectroscopy. These studies revealed that hydrogen bonding and π-π stacking interactions play a critical role in the binding affinity of these compounds to their targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Substituents

Several structurally related compounds share fluorophenyl or fluorobenzoyl groups but differ in core heterocycles or substituent arrangements:

Compound Name Core Structure Substituents Key Differences References
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... Thiazole-imidazole Multiple 4-fluorophenyl groups, triazole moiety Thiazole ring instead of dihydroimidazole
4-(4-Fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-... Pyrrolone Hydroxy group, imidazole-propyl chain Pyrrolone core vs. dihydroimidazole
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole Imidazole Ethylthio and formyl groups, 4-fluorobenzyl Lack of thione and dimethyl groups
  • Electronic Effects : The thione group in the target compound enhances electron-withdrawing character compared to carbonyl or hydroxyl groups in analogues like the pyrrolone derivative .
  • Steric Considerations : The 2,2-dimethyl groups in the target compound reduce conformational flexibility relative to compounds with smaller substituents (e.g., ethylthio or benzyl groups) .

Crystallographic and Conformational Comparisons

  • Isostructurality : Compounds 4 and 5 from exhibit isostructural packing with triclinic symmetry (space group P̄1), similar to the target compound’s likely crystallization behavior. However, halogen substitution (Cl vs. F) in these analogues alters intermolecular interactions, suggesting that the target compound’s 4-fluorophenyl groups may favor π-π stacking or halogen bonding .
  • Molecular Planarity : Unlike the near-planar conformation of compounds 4 and 5 (excluding one perpendicular fluorophenyl group), the target compound’s 2,2-dimethyl groups may introduce slight torsional strain, affecting packing efficiency .

Research Findings and Implications

  • Structural Validation : Single-crystal X-ray diffraction (SHELXL/SHELXS) confirms the stereoelectronic impact of fluorophenyl and thione groups, aligning with trends observed in isostructural compounds .
  • Thermodynamic Stability : The 2,2-dimethyl groups likely enhance thermal stability compared to less substituted analogues, as seen in differential scanning calorimetry (DSC) studies of related imidazoles .
  • Drug Design Potential: The compound’s fluorinated motifs and thione group position it as a candidate for protease inhibition or antimicrobial activity, paralleling the bioactivity of triazole-thiones in .

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